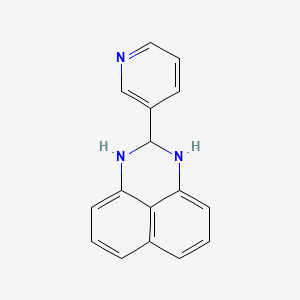![molecular formula C13H10N4O2 B11996697 N'-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11996697.png)
N'-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, linked to a furan ring through a hydrazone linkage. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2-furylmethylidene and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general steps are as follows:
Preparation of 2-furylmethylidene: This intermediate can be synthesized by reacting furfural with an appropriate amine under acidic conditions.
Condensation Reaction: The 2-furylmethylidene is then reacted with 1H-benzimidazole-6-carbohydrazide in the presence of a catalyst, often an acid like hydrochloric acid, to form the desired hydrazone linkage.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Acidic catalysts like hydrochloric acid (HCl) for condensation reactions.
Major Products
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted benzimidazoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The biological activity of N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide is primarily attributed to its ability to interact with biomolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparación Con Compuestos Similares
N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide can be compared with other benzimidazole derivatives and hydrazone compounds:
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents, share the benzimidazole core but differ in their side chains and specific biological activities.
Hydrazone Compounds: Similar hydrazone compounds include isoniazid hydrazones, which are used in tuberculosis treatment. These compounds also feature the hydrazone linkage but have different aromatic systems and functional groups.
The uniqueness of N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide lies in its combined structural features of the furan ring, benzimidazole core, and hydrazone linkage, which collectively contribute to its diverse chemical reactivity and broad spectrum of applications.
Propiedades
Fórmula molecular |
C13H10N4O2 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C13H10N4O2/c18-13(17-16-7-10-2-1-5-19-10)9-3-4-11-12(6-9)15-8-14-11/h1-8H,(H,14,15)(H,17,18)/b16-7+ |
Clave InChI |
KJXUEPQGCHYEIG-FRKPEAEDSA-N |
SMILES isomérico |
C1=COC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
SMILES canónico |
C1=COC(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
Solubilidad |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)
![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)

![1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone](/img/structure/B11996664.png)
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11996672.png)
![1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11996676.png)

![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11996704.png)
![9-Ethylbicyclo[3.3.1]nonan-9-ol](/img/structure/B11996708.png)
![2-oxo-4-phenyl-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B11996716.png)

